Cas no 1323966-37-5 (3,5-Difluoro-2-methylbenzamide)

3,5-Difluoro-2-methylbenzamide is a fluorinated benzamide derivative characterized by its unique substitution pattern, featuring fluorine atoms at the 3 and 5 positions and a methyl group at the 2 position of the benzene ring. This structural configuration enhances its utility as a versatile intermediate in pharmaceutical and agrochemical synthesis. The presence of fluorine atoms improves metabolic stability and bioavailability, making it valuable for designing bioactive compounds. Its high purity and well-defined chemical properties ensure consistent performance in reactions such as amidation and cross-coupling. The compound is particularly useful in medicinal chemistry for developing kinase inhibitors and other targeted therapeutics.
3,5-Difluoro-2-methylbenzamide structure
1323966-37-5 structure
Product Name:3,5-Difluoro-2-methylbenzamide
CAS No:1323966-37-5
MF:C8H7F2NO
MW:171.144088983536
MDL:MFCD19687171
CID:4588420
Update Time:2025-05-20

3,5-Difluoro-2-methylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 3,5-difluoro-2-methylbenzamide
    • 3,5-Difluoro-2-methylbenzamide
    • MDL: MFCD19687171
    • Inchi: 1S/C8H7F2NO/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,1H3,(H2,11,12)
    • InChI Key: RASBWMSGTUCOQV-UHFFFAOYSA-N
    • SMILES: FC1=CC(=CC(C(N)=O)=C1C)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 186
  • XLogP3: 1.4
  • Topological Polar Surface Area: 43.1

3,5-Difluoro-2-methylbenzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D108025-250mg
3,5-Difluoro-2-methylbenzamide
1323966-37-5
250mg
$ 275.00 2022-06-06
TRC
D108025-500mg
3,5-Difluoro-2-methylbenzamide
1323966-37-5
500mg
$ 460.00 2022-06-06
Apollo Scientific
PC302700-1g
3,5-Difluoro-2-methylbenzamide
1323966-37-5 98%
1g
£93.00 2024-07-28
Apollo Scientific
PC302700-5g
3,5-Difluoro-2-methylbenzamide
1323966-37-5 98%
5g
£372.00 2024-07-28
Apollo Scientific
PC302700-10g
3,5-Difluoro-2-methylbenzamide
1323966-37-5 98%
10g
£669.00 2024-07-28
abcr
AB350112-1 g
3,5-Difluoro-2-methylbenzamide; 97%
1323966-37-5
1g
€205.50 2022-08-31
abcr
AB350112-5 g
3,5-Difluoro-2-methylbenzamide; 97%
1323966-37-5
5g
€702.20 2022-08-31
Alichem
A010013073-250mg
3,5-Difluoro-2-methylbenzamide
1323966-37-5 97%
250mg
470.40 USD 2021-07-05
Alichem
A010013073-500mg
3,5-Difluoro-2-methylbenzamide
1323966-37-5 97%
500mg
790.55 USD 2021-07-05
Alichem
A010013073-1g
3,5-Difluoro-2-methylbenzamide
1323966-37-5 97%
1g
1,579.40 USD 2021-07-05

3,5-Difluoro-2-methylbenzamide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1323966-37-5)3,5-Difluoro-2-methylbenzamide
Order Number:A1122868
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:30
Price ($):734.0
Email:sales@amadischem.com

Additional information on 3,5-Difluoro-2-methylbenzamide

Introduction to 3,5-Difluoro-2-methylbenzamide (CAS No: 1323966-37-5)

3,5-Difluoro-2-methylbenzamide, identified by the Chemical Abstracts Service Number (CAS No) 1323966-37-5, is a fluorinated aromatic amide that has garnered significant attention in the field of medicinal chemistry due to its unique structural and functional properties. This compound belongs to a class of molecules that exhibit a broad spectrum of biological activities, making it a valuable scaffold for the development of novel therapeutic agents.

The structural motif of 3,5-Difluoro-2-methylbenzamide consists of a benzene ring substituted with fluorine atoms at the 3rd and 5th positions, a methyl group at the 2nd position, and an amide functional group. The presence of fluorine atoms introduces electron-withdrawing effects, which can modulate the reactivity and binding affinity of the molecule. Additionally, the amide group provides a polar interaction surface, enhancing its potential for biological activity.

In recent years, there has been a surge in research focused on fluorinated compounds due to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles compared to their non-fluorinated counterparts. The introduction of fluorine atoms into aromatic rings can significantly influence the electronic properties of the molecule, leading to more potent and selective interactions with biological targets.

One of the most compelling aspects of 3,5-Difluoro-2-methylbenzamide is its potential as a lead compound in drug discovery. Studies have demonstrated that fluorinated amides can exhibit inhibitory activity against various enzymes and receptors involved in critical biological pathways. For instance, research has shown that derivatives of this compound may have applications in treating inflammatory diseases by targeting cyclooxygenase (COX) enzymes or in oncology by inhibiting kinases associated with cancer cell proliferation.

The synthesis of 3,5-Difluoro-2-methylbenzamide typically involves multi-step organic reactions, including fluorination techniques such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The precise control of reaction conditions is crucial to achieving high yields and purity. Advanced synthetic methodologies have been employed to optimize the process, ensuring scalability for industrial applications.

From a computational chemistry perspective, the molecular modeling of 3,5-Difluoro-2-methylbenzamide has revealed insights into its binding interactions with biological targets. The fluorine atoms are predicted to form favorable interactions with hydrophobic pockets in proteins, while the amide group can engage in hydrogen bonding. These interactions are critical for designing molecules with improved pharmacological properties.

Recent advancements in crystallographic techniques have provided high-resolution structures of 3,5-Difluoro-2-methylbenzamide bound to its target proteins. These structures have been instrumental in understanding the molecular basis of its biological activity and have guided the design of more potent analogs. For example, modifications at the 2-position methyl group have been shown to enhance binding affinity without compromising selectivity.

The pharmacokinetic profile of 3,5-Difluoro-2-methylbenzamide is another area of active investigation. Fluorinated compounds are known for their increased lipophilicity and resistance to metabolic degradation, which can lead to prolonged half-lives and improved bioavailability. However, these properties must be balanced against potential toxicity concerns, necessitating thorough characterization through preclinical studies.

In conclusion,3,5-Difluoro-2-methylbenzamide (CAS No: 1323966-37-5) represents a promising candidate for further development in medicinal chemistry. Its unique structural features and demonstrated biological activity make it an attractive scaffold for designing novel therapeutics. Continued research into its synthesis, molecular interactions, and pharmacokinetic properties will likely uncover new opportunities for therapeutic intervention across multiple disease areas.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1323966-37-5)3,5-Difluoro-2-methylbenzamide
A1122868
Purity:99%
Quantity:10g
Price ($):734.0
Email